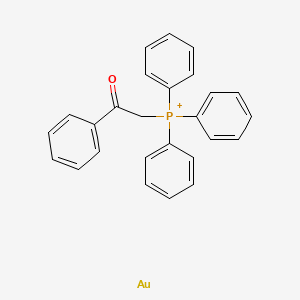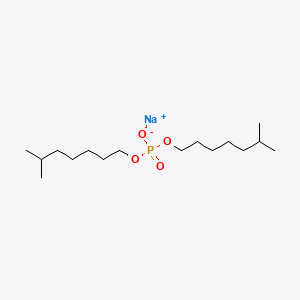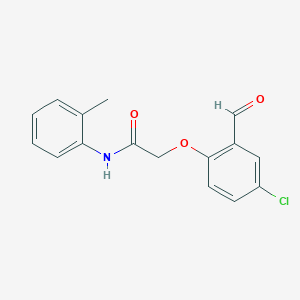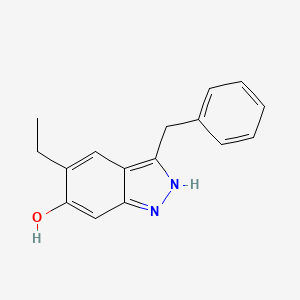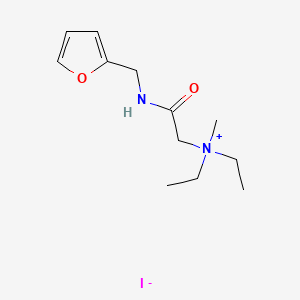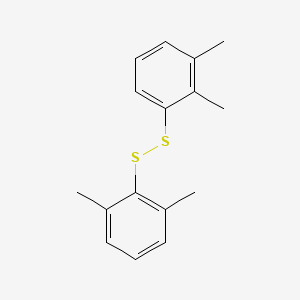
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,6-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学的研究の応用
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific redox properties.
作用機序
The mechanism by which Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl exerts its effects involves the reversible formation and cleavage of the disulfide bond. This redox activity allows the compound to participate in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with redox-sensitive enzymes and proteins.
類似化合物との比較
Similar Compounds
Disulfide, bis(2,6-dimethylphenyl): Similar structure but with different substitution patterns on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Another related compound with different methyl group positions.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of methyl groups at the 2,3 and 2,6 positions on the aromatic rings can affect the compound’s steric and electronic properties, making it distinct from other disulfide compounds.
特性
CAS番号 |
65087-15-2 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3 |
InChIキー |
YASJBOGVCIGVND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




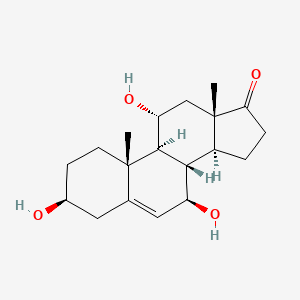
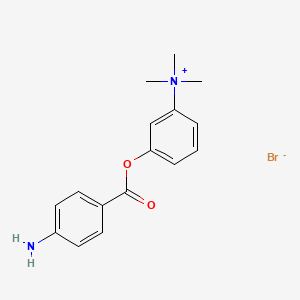

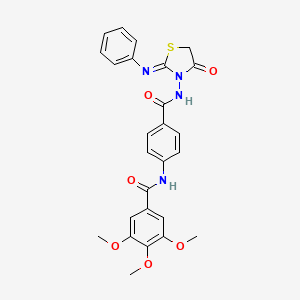

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
